2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
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Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is not possible to provide detailed information about its synthesis, reactions, applications, mechanism of action, or comparisons with similar compounds.
Preparation Methods
Since “N/A” is not a specific chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.
Chemical Reactions Analysis
As “N/A” does not correspond to a particular chemical substance, it does not undergo any chemical reactions. Consequently, there are no common reagents, conditions, or major products to discuss.
Scientific Research Applications
Given that “N/A” is not a defined chemical compound, it does not have any scientific research applications in chemistry, biology, medicine, or industry.
Mechanism of Action
Since “N/A” is not an actual chemical entity, there is no mechanism of action, molecular targets, or pathways involved.
Comparison with Similar Compounds
As “N/A” is not a specific compound, it cannot be compared with other similar compounds. There are no unique properties or similar compounds to list.
Properties
Molecular Formula |
C16H19ClN2O3 |
---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-[(1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-9-11(4-3-10(7-18)14(9)17)19-12-5-15(2,21)8-16(19,22)6-13(12)20/h3-4,12-13,20-22H,5-6,8H2,1-2H3/t12-,13?,15-,16+/m0/s1 |
InChI Key |
JEUAIQHHAYLESJ-WYQXTGKHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@H]3C[C@](C[C@@]2(CC3O)O)(C)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CC(CC2(CC3O)O)(C)O |
Origin of Product |
United States |
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